L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine
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Overview
Description
L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine is a peptide compound composed of six amino acids: tyrosine, leucine, alanine, valine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine trifluoroacetate: Another peptide with different amino acid composition.
Uniqueness
L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein interactions and developing peptide-based therapeutics.
Properties
CAS No. |
919802-27-0 |
---|---|
Molecular Formula |
C32H52N6O8 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H52N6O8/c1-16(2)13-24(36-29(42)23(33)15-21-9-11-22(39)12-10-21)30(43)35-19(7)27(40)34-20(8)28(41)38-26(18(5)6)31(44)37-25(32(45)46)14-17(3)4/h9-12,16-20,23-26,39H,13-15,33H2,1-8H3,(H,34,40)(H,35,43)(H,36,42)(H,37,44)(H,38,41)(H,45,46)/t19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
WPUBMFBCRIXJKO-CGZLHFDMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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